molecular formula C17H22N2O4S B12921300 6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil CAS No. 136105-77-6

6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil

Cat. No.: B12921300
CAS No.: 136105-77-6
M. Wt: 350.4 g/mol
InChI Key: BIJQIBCCCCBNON-UHFFFAOYSA-N
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Description

6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the thioether and hydroxyethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis in controlled environments. The process would include stringent quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to monitor the synthesis and verify the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the hydroxyethoxy moiety.

Scientific Research Applications

6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The thioether and hydroxyethoxy groups play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrimidine core provides a stable scaffold that enhances the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethoxy)methyl-5-barbituric acid
  • 2-(4-(2-Hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one

Uniqueness

6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

136105-77-6

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C17H22N2O4S/c1-4-14-15(21)18-17(22)19(10-23-6-5-20)16(14)24-13-8-11(2)7-12(3)9-13/h7-9,20H,4-6,10H2,1-3H3,(H,18,21,22)

InChI Key

BIJQIBCCCCBNON-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC(=CC(=C2)C)C

Origin of Product

United States

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